Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6) is a chiral piperidine derivative featuring a tert-butyl carbamate group, a cyclopropyl substituent, and a 2-hydroxyethyl side chain on the piperidine ring. Its molecular formula is C₁₅H₂₆N₂O₃, with a molecular weight of 294.38 g/mol . The compound is structurally characterized by the (S)-configuration at the piperidin-3-yl position, which may influence its stereochemical interactions in biological systems or synthetic applications.
Its primary utility lies in pharmaceutical and agrochemical research, where piperidine derivatives are commonly employed as intermediates or bioactive scaffolds .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves several key steps:
Formation of the Piperidine Intermediate: : Starting from readily available precursors, the piperidine ring is constructed via a cyclization reaction.
Introduction of the Hydroxyethyl Group: : This involves nucleophilic substitution reactions to attach the 2-hydroxy-ethyl group to the piperidine ring.
Formation of the Carbamic Acid Ester: : The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production may involve optimized synthetic routes for scalability, often using continuous flow techniques and more efficient catalytic processes to increase yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: : Conversion to ketones or alcohols depending on the reagents used.
Reduction: : Formation of secondary or primary amines under reducing conditions.
Substitution: : Nucleophilic substitution to modify the hydroxyethyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, Jones Reagent
Reduction: : LiAlH₄, H₂/Pd
Substitution: : SN2/SN1 conditions with appropriate leaving groups and nucleophiles
Major Products
The major products formed from these reactions vary widely but often include modified piperidine or cyclopropyl derivatives with altered functional groups.
Scientific Research Applications
Drug Development
Cyclopropyl derivatives are known for their ability to modulate biological activity through interactions with specific receptors and enzymes. This compound has been explored for its potential in treating various conditions, including:
- Neurological Disorders : Its structure allows it to act on neurotransmitter systems, potentially providing therapeutic effects in conditions like depression and anxiety.
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on bacterial enzymes, suggesting potential use as antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of cyclopropyl-containing compounds is crucial for optimizing their efficacy. Studies have shown that modifications to the cyclopropyl group can significantly affect the binding affinity to target receptors, enhancing therapeutic outcomes.
Synthetic Routes
The compound serves as a versatile building block in organic synthesis. Key synthetic routes include:
- Multi-step Reactions : It can be synthesized through various multi-step organic reactions involving cyclization and functional group transformations.
- Coupling Reactions : Utilization of coupling reactions such as Suzuki-Miyaura has been reported to create complex molecular architectures incorporating this compound.
Industrial Production
In industrial settings, the production of cyclopropyl derivatives involves large-scale reactors and optimization techniques to ensure high yield and purity. Automation plays a crucial role in monitoring reaction conditions and improving efficiency.
A study published in Medicinal Chemistry highlighted the inhibitory effects of cyclopropyl derivatives on specific enzymes related to metabolic pathways, demonstrating their potential as therapeutic agents against metabolic disorders .
Pharmacological Evaluations
Clinical evaluations have indicated that compounds similar to cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibit promising results in preclinical models for neurological conditions, showcasing improvements in cognitive function and mood stabilization .
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural ligands, leading to binding and modulation of activity in biological systems. Detailed studies often reveal the involvement of pathways related to neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Hydrophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to the aminoethyl analog, which may improve bioavailability in drug formulations .
- Reactivity : The chloroacetyl substituent in CAS 1353995-93-3 introduces a reactive site for further functionalization (e.g., nucleophilic displacement) .
- Acidity : The carboxymethyl group in CAS 1354004-64-0 provides a carboxylic acid moiety, enabling pH-dependent solubility or salt formation .
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be drawn:
- Melting Points : A structurally related compound, tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate, exhibits a melting point of 131–133°C . This suggests that bulky substituents (e.g., cyclopropyl) may elevate melting points due to crystalline packing.
Biological Activity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1354015-32-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is . It features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| CAS Number | 1354015-32-9 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act on various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.
- Dopaminergic Activity : Analogous compounds have shown affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Activity : Some studies indicate that modifications in the piperidine structure can enhance binding to serotonin receptors, which may be beneficial in managing anxiety and depression.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound as an antagonist or agonist at various receptor sites. For instance:
- P2Y Receptor Antagonism : Similar compounds have been evaluated for their ability to inhibit P2Y receptor-mediated signaling pathways. The presence of a cyclopropyl group has been associated with altered binding affinities, impacting their pharmacological profiles .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Parkinson's Disease Models : In animal models of Parkinson's disease, compounds with similar structural motifs have demonstrated neuroprotective effects through D3 receptor activation, leading to improved motor function and reduced neurodegeneration .
- Anxiety and Depression : Clinical trials involving related piperidine derivatives have shown promise in reducing symptoms of anxiety and depression, indicating a possible role for this compound in psychiatric treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
